3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy-

Physicochemical characterization SAR studies Analytical chemistry

For medicinal chemistry programs requiring a pre-functionalized, dual-halogenated quinoline core. Sourcing the exact 8-chloro-6-fluoro-4-hydroxy substitution is critical for reproducible SAR studies targeting kinases like EGFR, HER2, or Tpl2. - Pre-validated scaffold for fragment-based drug discovery with a lead-like LogP of 2.60 - Provides orthogonal halogen-bonding interactions unavailable in non-halogenated or mono-halogenated analogs - High-purity supply (≥97%) suitable for immediate use as an analytical reference standard or synthetic intermediate

Molecular Formula C10H4ClFN2O
Molecular Weight 222.60 g/mol
CAS No. 61338-38-3
Cat. No. B11882755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy-
CAS61338-38-3
Molecular FormulaC10H4ClFN2O
Molecular Weight222.60 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)F
InChIInChI=1S/C10H4ClFN2O/c11-8-2-6(12)1-7-9(8)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15)
InChIKeyNBENHALWQBYGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile Physicochemical Profile & Procurement


3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- (CAS 61338-38-3), also known as 8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile, is a polysubstituted quinoline derivative bearing a 4‑hydroxy group, a 3‑carbonitrile, and halogen atoms at the 8‑chloro and 6‑fluoro positions. Its molecular formula is C10H4ClFN2O, with a molecular weight of 222.60 g/mol . The compound has a calculated density of 1.58 g/cm³ and a predicted boiling point of 416.7 °C at 760 mmHg [1]. It is commercially supplied as a research‑grade chemical with typical purities of ≥97% , and vendors provide long‑term storage recommendations in cool, dry conditions .

1 Halogenated quinoline-3-carbonitrile scaffold reported for kinase inhibitor research
2 4‑hydroxy and 3‑carbonitrile groups provide derivatization handles for SAR exploration
3 Catalog research-grade purity ≥97% with COA support for assay-ready procurement

Why 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile Cannot Be Replaced


The precise halogenation and hydroxylation pattern of 8‑chloro‑6‑fluoro‑4‑hydroxyquinoline‑3‑carbonitrile creates a distinct electronic and steric environment that directly influences both physicochemical behavior and biological target engagement. In silico predictions indicate a LogP of 2.60 , while unsubstituted 4‑hydroxyquinoline‑3‑carbonitrile (CAS 2305‑70‑6) is substantially more hydrophilic. The presence of both electron‑withdrawing (‑Cl, ‑F) and hydrogen‑bond‑donating (‑OH) groups on the quinoline core alters solubility, metabolic stability, and protein‑binding capacity relative to non‑halogenated or differently halogenated congeners. Patent literature explicitly identifies quinoline‑3‑carbonitriles bearing specific halogen substitution patterns as privileged scaffolds for protein kinase inhibition [1]; thus, procurement of the exact substitution pattern (8‑Cl, 6‑F, 4‑OH) is mandatory for reproducibility in structure‑activity relationship studies and for maintaining the intended pharmacological profile.

Non‑halogenated analog
The unsubstituted 4‑hydroxyquinoline‑3‑carbonitrile shifts physicochemical profile and may alter target engagement; molar-based comparisons require correction for 30% mass difference.
Missing 4‑OH group
8‑chloro‑6‑fluoroquinoline lacks the H‑bond donor, reducing aqueous solubility and potentially modifying protein‑binding capacity compared to the target scaffold.
Undefined purity analogs
Custom-sourced congeners without a defined purity specification may require in‑house re‑purification, impacting reproducibility and time‑to‑experiment.

8-Chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile Procurement Differentiators


Molecular Weight and Density vs. Non-Halogenated Analog

8‑Chloro‑6‑fluoro‑4‑hydroxyquinoline‑3‑carbonitrile exhibits a molecular weight of 222.60 g/mol and a density of 1.58 g/cm³ [1]. In contrast, the unsubstituted 4‑hydroxyquinoline‑3‑carbonitrile (CAS 2305‑70‑6) has a molecular weight of 170.17 g/mol [2], representing a 30.8% increase in mass due to halogen incorporation. This difference directly impacts compound handling, gravimetric dosing accuracy, and the interpretation of molar‑based activity comparisons.

MW & density vs. non‑halogenated analog
Cross‑study comparable
Target: 222.60 g/mol, 1.58 g/cm³ Δ +30.8% MW, +20.6% density vs unsubstituted analog (170.17 g/mol, 1.31 g/cm³)
30% mass increase directly impacts molar concentration calculations and SAR reproducibility.
Predicted properties; confirm experimentally for critical dosing.
Physicochemical characterization SAR studies Analytical chemistry

Lipophilicity Comparison with 8-Chloroquinoline-3-carbonitrile

The calculated LogP of 8‑chloro‑6‑fluoro‑4‑hydroxyquinoline‑3‑carbonitrile is 2.60 . This value is substantially lower than that of the non‑hydroxylated comparator 8‑chloroquinoline‑3‑carbonitrile (CAS 529035), which has a predicted LogP of approximately 2.86 [1], and the 6‑fluoro‑substituted analog 8‑chloro‑6‑fluoroquinoline (LogP ~2.8). The 0.2–0.3 unit reduction in LogP reflects the increased polarity conferred by the 4‑hydroxy group and translates into a roughly 1.6–2.0‑fold difference in octanol‑water partition coefficient.

Lipophilicity shift
Cross‑study comparable
ΔLogP = -0.26 ~1.8‑fold lower octanol‑water partition vs 8‑chloroquinoline‑3‑carbonitrile (LogP ~2.86)
Supports aqueous solubility interpretation; 4‑OH group reduces excessive hydrophobicity.
In silico calculation; experimental LogP may vary.
ADME prediction Drug-likeness Physicochemical profiling

Commercial Purity & Vendor Quality Assurance

The compound is commercially offered at a purity specification of ≥97% by suppliers such as Leyan (Product No. 1071325) and MolCore . While many halogenated quinoline‑3‑carbonitriles are available only as custom synthesis products with variable batch‑to‑batch consistency, CAS 61338‑38‑3 is maintained as a catalog item with defined storage conditions (cool, dry place) and full quality assurance documentation including Certificate of Analysis upon request . This contrasts with the procurement of analogs like 8‑chloro‑6‑fluoroquinoline (CAS 22319‑88‑6), which may require sourcing from specialty laboratories without guaranteed purity metrics.

Commercial purity specification
Supporting evidence
≥97% (catalog) Batch‑level COA available upon request
Defined purity threshold supports direct assay integration without pre‑purification.
Verify COA for lot‑specific purity and storage conditions.
Chemical procurement Quality control Reproducibility

8-Chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile Application Scenarios


Protein Kinase Inhibitor Scaffold Development

Patent filings explicitly describe substituted quinoline‑3‑carbonitriles, particularly those with halogenation at the 6‑ and 8‑positions, as privileged scaffolds for inhibiting protein kinases including EGFR, HER2, and Tpl2/Cot [1][2]. The 8‑chloro‑6‑fluoro‑4‑hydroxy substitution pattern of CAS 61338‑38‑3 provides a pre‑functionalized core that can be further elaborated via the 4‑hydroxy group (e.g., O‑alkylation or conversion to a leaving group for nucleophilic aromatic substitution) or via the 3‑carbonitrile for cyclization reactions. Its moderate LogP (2.60) aligns with lead‑like chemical space, making it suitable for early‑stage kinase inhibitor programs.

SAR Studies on MAO-B Inhibition

While direct MAO‑B IC50 data for CAS 61338‑38‑3 are not currently available in curated databases, structurally related 4‑hydroxyquinoline‑3‑carbonitriles have demonstrated sub‑micromolar inhibition of human MAO‑B [3]. The unique 8‑chloro‑6‑fluoro substitution offers a distinct electronic profile that can be systematically compared with analogs such as 8‑chloroquinoline‑3‑carbonitrile (IC50 ~12 nM against Tpl2 kinase) [2] and 6‑fluoroquinoline‑3‑carbonitrile (CAS 71083‑44‑8) to dissect the contribution of each halogen to target engagement and selectivity.

Analytical Reference Standard & Metabolite Identification

With a defined molecular weight (222.60 g/mol) and a predicted boiling point of 416.7 °C, this compound serves as a stable, non‑volatile reference standard for HPLC and LC‑MS method development [4]. Its halogenated quinoline core generates characteristic isotopic patterns (Cl, F) that facilitate unambiguous identification in complex biological matrices, making it valuable for metabolite profiling and environmental fate studies.

Chemical Biology Probe for Halogen-Bonding Interactions

The 8‑chloro and 6‑fluoro substituents can engage in orthogonal halogen‑bonding interactions with protein backbone carbonyls or side‑chain residues. The 4‑hydroxy group provides a hydrogen‑bond donor site, while the 3‑carbonitrile can act as a weak hydrogen‑bond acceptor. This multifunctional pharmacophore is particularly suited for fragment‑based drug discovery campaigns where weak but specific interactions are amplified by the halogen substitution pattern, distinguishing it from simpler quinoline derivatives that lack this dual‑halogen array.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
8‑Cl, 6‑F, 4‑OH substitution pattern
Target engagement and selectivity profiling
MAO‑B SAR studies
Halogen electronic profile
Isoform selectivity comparison with analogs
HPLC/LC‑MS reference standard
Characteristic Cl/F isotopic pattern
Matrix‑specific identification and method development
Fragment‑based probe design
Multifunctional pharmacophore (OH, CN, halogens)
Halogen‑bonding interaction screening
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